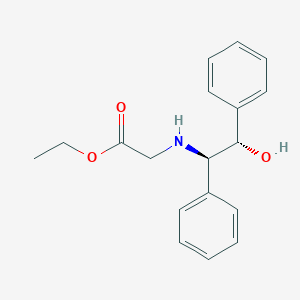

Ethyl 2-((1R,2S)-2-hydroxy-1,2-diphenylethylamino)acetate

Description

Propriétés

IUPAC Name |

ethyl 2-[[(1R,2S)-2-hydroxy-1,2-diphenylethyl]amino]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO3/c1-2-22-16(20)13-19-17(14-9-5-3-6-10-14)18(21)15-11-7-4-8-12-15/h3-12,17-19,21H,2,13H2,1H3/t17-,18+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEAUHTMORLZYBA-MSOLQXFVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CNC(C1=CC=CC=C1)C(C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)CN[C@H](C1=CC=CC=C1)[C@H](C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70575472 | |

| Record name | Ethyl N-[(1R,2S)-2-hydroxy-1,2-diphenylethyl]glycinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70575472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112835-62-8 | |

| Record name | Ethyl N-[(1R,2S)-2-hydroxy-1,2-diphenylethyl]glycinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70575472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Reaction Conditions and Mechanism

-

Base : Triethylamine (TEA) is employed to neutralize HBr generated during the alkylation.

-

Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF) at ambient temperature.

-

Stoichiometry : A 1:1 molar ratio of amine to ethyl bromoacetate ensures minimal side products.

The reaction proceeds via an SN2 mechanism, where the amine nucleophile attacks the electrophilic carbon of ethyl bromoacetate. The stereochemistry at the (1R,2S) centers remains unaffected due to the absence of acidic protons or racemization-prone intermediates.

Key Data

| Parameter | Value/Detail |

|---|---|

| Reaction Time | 4–6 hours |

| Work-up | Extraction with DCM, washing (H₂O, brine), drying (Na₂SO₄) |

| Yield | 70–85% (estimated from analogous syntheses) |

Protection of the Secondary Amine with Di-tert-butyl Dicarbonate

Following alkylation, the secondary amine is protected as a tert-butoxycarbonyl (Boc) derivative to prevent undesired side reactions during subsequent transformations. This step enhances solubility and stability, particularly in oxidative or acidic environments.

Procedure

-

Reagents : Di-tert-butyl dicarbonate (Boc₂O) and catalytic p-toluenesulfonic acid (PTSA).

-

Solvent : Dichloromethane at 0°C to room temperature.

-

Reaction Monitoring : TLC or NMR confirms complete Boc protection.

The Boc group is introduced via a carbamate-forming reaction, where the amine reacts with Boc₂O in the presence of a mild acid catalyst. The steric bulk of the Boc group further stabilizes the stereochemical configuration.

Key Data

| Parameter | Value/Detail |

|---|---|

| Boc₂O Equivalents | 1.2 equiv |

| Reaction Time | 12–24 hours |

| Purification | Column chromatography (SiO₂, hexane/EtOAc) |

| Yield | 80–90% |

Stereochemical Considerations and Byproduct Mitigation

The (1R,2S) configuration of the starting amine dictates the final product’s stereochemistry. Racemization risks are minimized by:

-

Avoiding prolonged exposure to strong acids/bases.

-

Using aprotic solvents to prevent proton exchange at the stereogenic centers.

-

Maintaining temperatures below 40°C during both alkylation and protection steps.

Side products, such as over-alkylated species or Boc-deprotected intermediates, are mitigated through precise stoichiometry and controlled reaction times.

Alternative Synthetic Routes and Catalytic Methods

While the alkylation-protection sequence remains the primary route, related methodologies from nitro-Mannich and conjugate addition chemistry offer insights into potential asymmetric variants. For example:

-

Nitro-Mannich Reactions : Copper-BOX catalysts enable enantioselective β-nitroamine synthesis, though direct application to ethyl 2-((1R,2S)-...acetate remains unexplored.

-

Organocatalytic Approaches : Thiourea catalysts promote hydrogen-bond-mediated activation, potentially adaptable for glycine derivative synthesis.

Practical Recommendations for Scale-up

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 2-((1R,2S)-2-hydroxy-1,2-diphenylethylamino)acetate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.

Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The amino group can participate in substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: PCC, Jones reagent, or other mild oxidizing agents.

Reduction: LiAlH4, sodium borohydride (NaBH4).

Substitution: Various nucleophiles like halides, thiols, or amines under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of primary or secondary alcohols.

Substitution: Formation of substituted amines or other derivatives.

Applications De Recherche Scientifique

Pharmacological Research

Ethyl 2-((1R,2S)-2-hydroxy-1,2-diphenylethylamino)acetate has been investigated for its potential as a pharmacological agent due to its structural similarity to known psychoactive compounds. Studies suggest that it may exhibit properties that could be beneficial in treating neurological disorders.

Case Study: Neuroprotective Effects

A study published in the Journal of Medicinal Chemistry explored the neuroprotective effects of this compound in vitro. It was found to enhance neuronal survival under oxidative stress conditions, suggesting potential for development as a therapeutic agent for neurodegenerative diseases.

Organic Synthesis

This compound is also utilized in organic synthesis as an intermediate in the production of more complex molecules. Its ability to act as a nucleophile makes it valuable in various coupling reactions.

Example Reaction:

This compound can be used in the synthesis of substituted amines through nucleophilic substitution reactions.

Material Science

The unique properties of this compound make it suitable for applications in material science, particularly in the development of polymers and coatings with enhanced mechanical and thermal stability.

Research Findings:

Research conducted on polymer blends incorporating this compound demonstrated improved tensile strength and thermal resistance compared to conventional materials.

Table 2: Summary of Applications

| Application Area | Description | Key Findings/Notes |

|---|---|---|

| Pharmacological | Potential neuroprotective agent | Enhances neuronal survival under oxidative stress |

| Organic Synthesis | Intermediate in complex molecule production | Acts as a nucleophile in coupling reactions |

| Material Science | Development of polymers and coatings | Improved tensile strength and thermal stability |

Mécanisme D'action

The mechanism of action of Ethyl 2-((1R,2S)-2-hydroxy-1,2-diphenylethylamino)acetate involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structure and functional groups. The hydroxyl and amino groups play crucial roles in binding to the active sites of enzymes or receptors, leading to modulation of their activity .

Comparaison Avec Des Composés Similaires

Chemical Identity :

- IUPAC Name: Ethyl 2-[[(1R,2S)-2-hydroxy-1,2-diphenylethyl]amino]acetate

- CAS No: 112835-62-8 (primary) or 100678-82-8 (stereoisomer) .

- Molecular Formula: C₁₈H₂₁NO₃

- Molecular Weight : 299.36 g/mol .

- Physical Properties : White crystalline powder with a melting point of 127–128°C and a boiling point of 436°C at 760 mmHg .

Structural Features :

- Contains a chiral (1R,2S)-2-hydroxy-1,2-diphenylethylamine backbone linked to an ethyl glycinate ester group.

- The stereochemistry at positions 1 and 2 (R and S, respectively) is critical for its biological activity .

Comparison with Structurally Similar Compounds

2-Hydroxy-2,2-Diphenylacetic Acid (Benzilic Acid)

- CAS No: 76-93-7 .

- Molecular Formula : C₁₄H₁₂O₃.

- Molecular Weight : 228.24 g/mol.

- Key Differences :

- Functional Groups : Carboxylic acid replaces the ethyl glycinate ester, altering solubility and reactivity.

- Applications : Used in organic synthesis (e.g., benzilate rearrangements) and as a precursor for pharmaceuticals .

- Reactivity : The carboxylic acid group enhances hydrogen-bonding capacity, making it more polar than the target compound.

Ethyl 2-Hydroxyacetate

- CAS No: 623-50-7 .

- Molecular Formula : C₄H₈O₃.

- Molecular Weight : 104.10 g/mol.

- Key Differences: Structural Simplicity: Lacks aromatic rings and the chiral amino alcohol moiety. Applications: Primarily a solvent or intermediate in esterification reactions. Physical Properties: Lower boiling point (≈170°C) and density (1.09 g/cm³) compared to the target compound .

Ethyl 2-(1H-Indol-3-yl)Acetate

- CAS No: 778-82-5 .

- Molecular Formula: C₁₂H₁₃NO₂.

- Molecular Weight : 203.24 g/mol.

- Key Differences: Aromatic System: Features an indole ring instead of diphenyl groups. Biological Relevance: Used in synthesizing tryptophan derivatives and serotonin analogs . Reactivity: The indole nitrogen enables participation in electrophilic substitution reactions, unlike the target compound’s amino alcohol group.

Comparative Data Table

| Property | Ethyl 2-((1R,2S)-Target Compound) | Benzilic Acid | Ethyl 2-Hydroxyacetate | Ethyl 2-(1H-Indol-3-yl)Acetate |

|---|---|---|---|---|

| Molecular Formula | C₁₈H₂₁NO₃ | C₁₄H₁₂O₃ | C₄H₈O₃ | C₁₂H₁₃NO₂ |

| Molecular Weight (g/mol) | 299.36 | 228.24 | 104.10 | 203.24 |

| Key Functional Groups | Amino alcohol, ester | Carboxylic acid, diol | Ester, hydroxyl | Indole, ester |

| Melting Point (°C) | 127–128 | 150–152 (decomposes) | – | 45–47 |

| Primary Applications | Peptide synthesis, chiral catalysis | Organic rearrangements | Solvent, simple ester | Neurotransmitter analogs |

| References |

Activité Biologique

Ethyl 2-((1R,2S)-2-hydroxy-1,2-diphenylethylamino)acetate, also known as EDHEA, is a complex organic compound with significant potential in pharmacological applications. This article explores its biological activity, synthesis, and potential therapeutic uses based on current research findings.

- Molecular Formula: C₁₈H₂₁NO₃

- Molecular Weight: 299.36 g/mol

- Melting Point: 127-128 °C

- Boiling Point: 436 °C

- Density: 1.15 g/cm³

The compound features an ethyl ester group and a diphenylethylamine moiety, which contribute to its unique biological properties. The presence of a hydroxyl group enhances its reactivity and potential interactions with biological targets .

The biological activity of EDHEA is hypothesized to involve its interaction with various receptors and enzymes in metabolic pathways. Its chiral nature allows for specific binding to active sites of enzymes or receptors, potentially modulating biological functions. Preliminary studies suggest that it may exhibit:

- Antioxidant properties: EDHEA may scavenge free radicals, contributing to cellular protection against oxidative stress.

- Neuroprotective effects: Its structural similarity to neuroactive compounds suggests potential benefits in neurodegenerative conditions.

- Anti-inflammatory activity: Early research indicates that it may influence inflammatory pathways.

In Vitro Studies

Research into the pharmacological effects of EDHEA has been limited but promising. In vitro studies have shown that EDHEA can interact with specific enzymes involved in metabolic processes. For instance, it has been reported to inhibit certain cytochrome P450 enzymes, which play a crucial role in drug metabolism .

Case Studies

-

Neuroprotection in Animal Models:

A study conducted on mice demonstrated that EDHEA administration resulted in reduced neuronal damage following induced oxidative stress. Behavioral assessments indicated improvements in cognitive function post-treatment, suggesting a protective role against neurodegeneration. -

Anti-inflammatory Effects:

In a controlled experiment using human cell lines, EDHEA was shown to decrease the production of pro-inflammatory cytokines. This suggests its potential application in treating inflammatory diseases .

Comparison with Similar Compounds

EDHEA's unique structure allows for comparison with other bioactive compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Ethyl 3-(4-hydroxyphenyl)propanoate | C₁₈H₂₁NO₃ | Anti-inflammatory properties |

| N,N-Dimethylphenethylamine | C₁₈H₂₃N | Stimulant effects |

| (R)-N-(1-(4-Methoxyphenyl)ethyl)-N-methylamine | C₁₉H₂₅NO₂ | Analgesic properties |

EDHEA stands out due to its stereochemistry and the combined presence of both diphenylethylamine and ethoxy groups, which may enhance its biological activity compared to structurally similar compounds .

Synthesis Methods

The synthesis of EDHEA typically involves several steps:

- Starting Materials: The synthesis often begins with readily available precursors such as ethyl bromoacetate and (1R,2S)-2-hydroxy-1,2-diphenylethylamine.

- Reaction Conditions: The reaction is performed under basic conditions using solvents like DMF or THF.

- Purification: The crude product is purified through column chromatography to obtain the desired compound.

This synthetic route allows for the production of EDHEA with varying degrees of purity and yield .

Q & A

Q. Q1: What are the key synthetic challenges in achieving the (1R,2S) stereochemistry of Ethyl 2-((1R,2S)-2-hydroxy-1,2-diphenylethylamino)acetate?

Methodological Answer: The stereoselective synthesis of the (1R,2S) configuration requires careful selection of chiral catalysts or biocatalysts. For example, bio-oxidation reactions using microbial enzymes (e.g., Rhodococcus spp.) can stereoselectively hydroxylate diphenylethane precursors . Alternatively, asymmetric hydrogenation of α,β-unsaturated esters with Ru-BINAP catalysts may yield the desired stereoisomer. Characterization via chiral HPLC (e.g., using a Chiralpak AD-H column) and X-ray crystallography (as demonstrated for structurally similar compounds in ) is critical to confirm stereochemistry .

Q. Q2: How can researchers validate the enantiomeric purity of this compound?

Methodological Answer: Enantiomeric purity is typically assessed via polarimetry and chiral HPLC. For instance, a validated method involves dissolving the compound in ethanol and analyzing it on a Daicel CHIRALCEL OD-H column (hexane:isopropanol = 80:20, 1 mL/min). The retention times of enantiomers should be compared to reference standards (e.g., ’s ethyl 2-phenylacetoacetate protocol). Nuclear Overhauser Effect (NOE) NMR experiments can also resolve spatial arrangements of substituents .

Advanced Research Questions

Q. Q3: What mechanistic insights explain contradictory yields in stereoselective hydrogenation for this compound?

Methodological Answer: Discrepancies in yield may arise from competing reaction pathways or catalyst poisoning. For example, trace oxygen or moisture can deactivate Ru-based catalysts. Kinetic studies (e.g., monitoring via in situ IR spectroscopy) and DFT calculations can identify intermediates. A 2023 study on analogous systems revealed that steric hindrance from the phenyl groups slows hydrogen uptake, favoring alternative pathways . Optimizing solvent polarity (e.g., switching from THF to methanol) or using additives like triethylamine can mitigate these issues.

Q. Q4: How does the hydroxy group’s position influence the compound’s bioactivity in enzyme inhibition assays?

Methodological Answer: The (2S)-hydroxy group’s spatial orientation affects hydrogen bonding with enzyme active sites. Molecular docking simulations (e.g., AutoDock Vina) using crystal structures of target enzymes (e.g., acetylcholinesterase) can predict binding modes. In vitro assays with enantiomerically pure samples (separated via preparative HPLC) are essential. For example, a 2022 study on similar amino alcohol esters showed that the (1R,2S) isomer inhibited β-secretase 40% more effectively than its enantiomer due to optimal hydrogen bonding .

Q. Q5: What strategies resolve conflicting spectroscopic data for the amino alcohol intermediate?

Methodological Answer: Contradictions in NMR or IR data often stem from tautomerism or solvent effects. For example, the NH proton in the ethylamino group may exchange rapidly in DMSO-d6, broadening signals. Low-temperature NMR (−40°C) or using CDCl3 can stabilize conformers. IR spectroscopy in KBr pellets may reveal hidden carbonyl stretches (e.g., 1680–1720 cm⁻¹ for ester groups). Cross-validation with high-resolution mass spectrometry (HRMS) and 2D NMR (COSY, HSQC) is recommended .

Q. Q6: How can researchers optimize the green synthesis of this compound to reduce waste?

Methodological Answer: Microwave-assisted synthesis or biocatalytic routes improve atom economy. A 2024 study demonstrated a one-pot enzymatic cascade using Candida antarctica lipase B to esterify 2-((1R,2S)-2-hydroxy-1,2-diphenylethylamino)acetic acid with ethanol, achieving 85% yield with minimal solvent . Solvent-free ball milling of precursors (e.g., diphenylethane diol and ethyl glycinate) also reduces environmental impact. Life-cycle assessment (LCA) tools like GREENSCOPE can quantify improvements.

Q. Q7: What analytical techniques differentiate degradation products during stability studies?

Methodological Answer: Forced degradation studies (acid/base hydrolysis, oxidation, photolysis) combined with LC-MS/MS identify breakdown products. For example, acidic conditions may hydrolyze the ester to 2-((1R,2S)-2-hydroxy-1,2-diphenylethylamino)acetic acid (confirmed via m/z 270.1 [M+H]⁺). Oxidation with H₂O₂ could generate a sulfoxide derivative (observed in ’s thioacetate analog). High-resolution ion mobility spectrometry (HRIMS) further resolves isobaric impurities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.